molecular formula C15H9N3O3S2 B2461460 N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 681159-16-0

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2461460
CAS No.: 681159-16-0
M. Wt: 343.38
InChI Key: NZABIKXMLVHLKO-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention in recent years due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an indeno-thiazole core and a nitrothiophene moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of various oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide lies in its specific combination of structural elements, which confer distinct chemical and biological properties. Its potential as a SARS-CoV-2 3CL protease inhibitor highlights its significance in medicinal chemistry and antiviral research .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The compound features a complex structure that includes an indeno-thiazole moiety and a nitrothiophene group. The presence of these functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Nitro-containing compounds have been recognized for their antimicrobial properties. Research indicates that compounds like this compound may exert their effects through mechanisms similar to those observed in other nitro compounds, such as metronidazole. These mechanisms typically involve the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cellular damage and death .

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, M. luteusTBD
MetronidazoleVarious bacteria1-32 µg/mL
5-NitroimidazoleAnaerobic bacteria0.5-16 µg/mL

Anti-inflammatory Activity

The nitro group in compounds like this compound has been associated with anti-inflammatory effects. Studies have shown that nitro derivatives can inhibit inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as COX-2 and TNF-α, which are critical in the inflammatory response . This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases.

Anticancer Activity

Recent studies have indicated potential anticancer properties of similar nitro compounds. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells. For example, some nitrobenzamide derivatives have shown promise as multi-target lead compounds against various cancer types .

Case Studies

  • Study on Nitrobenzamide Derivatives : A study evaluated the anti-inflammatory effects of various nitrobenzamide derivatives, revealing significant inhibition of iNOS and COX-2 activity. The findings suggest that structural modifications can enhance efficacy against inflammatory diseases .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of substituted thiophenes, including derivatives similar to this compound. Results indicated varying degrees of efficacy against bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis of nitro-containing compounds suggests that the positioning and nature of substituents significantly influence biological activity. For instance:

  • Nitro Group Positioning : Compounds with the nitro group at specific positions exhibit enhanced antimicrobial and anti-inflammatory properties.
  • Indeno-Thiazole Moiety : The presence of this moiety appears crucial for maintaining biological activity, possibly due to its ability to stabilize reactive intermediates formed during metabolic processes .

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S2/c19-14(10-5-6-12(22-10)18(20)21)17-15-16-13-9-4-2-1-3-8(9)7-11(13)23-15/h1-6H,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZABIKXMLVHLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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